2-(3-Aminophenyl)pyridin-3-ol
Overview
Description
2-(3-Aminophenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the third position and an aminophenyl group at the second position
Mechanism of Action
Target of Action
Similar compounds such as imidazopyridines have been found to act on anti-tubercular, anti-malarial, and anti-trypanosomal targets .
Mode of Action
It’s known that pyridinols can act as ambident nucleophiles, reacting at both the oxygen and the nitrogen atoms . This dual reactivity could potentially allow 2-(3-Aminophenyl)pyridin-3-ol to interact with its targets in multiple ways, leading to a variety of biochemical effects.
Biochemical Pathways
Related compounds have been found to inhibit enzymes such as farnesyl diphosphate synthase (tbfpps), kinase, and enoyl acyl reductase , which play crucial roles in various biochemical pathways.
Result of Action
Related compounds have shown significant biological activity, including anti-tubercular, anti-malarial, and anti-trypanosomal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-aminophenyl is coupled with a halogenated pyridin-3-ol in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is tolerant of various functional groups.
Another method involves the direct nucleophilic substitution reaction of pyridin-3-ol with 3-aminophenyl halides. This reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-one derivatives, while reduction of the nitro group can yield 3-aminophenyl derivatives.
Scientific Research Applications
2-(3-Aminophenyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyphenyl)pyridin-3-ol: Similar structure but with a hydroxyl group instead of an amino group.
2-(3-Methoxyphenyl)pyridin-3-ol: Similar structure but with a methoxy group instead of an amino group.
2-(3-Nitrophenyl)pyridin-3-ol: Similar structure but with a nitro group instead of an amino group.
Uniqueness
2-(3-Aminophenyl)pyridin-3-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical reactivity and potential applications. The combination of these functional groups provides opportunities for various chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-(3-aminophenyl)pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)11-10(14)5-2-6-13-11/h1-7,14H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSXWTAOBUQIEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=CC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682519 | |
Record name | 2-(3-Aminophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-77-5 | |
Record name | 2-(3-Aminophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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